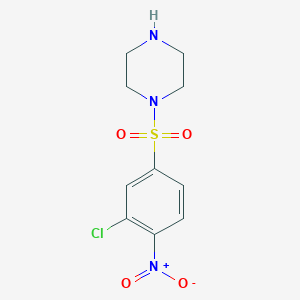
1-(3-Chloro-4-nitro-benzenesulfonyl)-piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-nitro-benzenesulfonyl)-piperazine is an organic compound characterized by the presence of a piperazine ring substituted with a 3-chloro-4-nitro-benzenesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-nitro-benzenesulfonyl)-piperazine typically involves the reaction of piperazine with 3-chloro-4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at room temperature. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the sulfonyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent, and reaction time to achieve the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Chloro-4-nitro-benzenesulfonyl)-piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Triethylamine, THF, room temperature.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Major Products:
Reduction: 1-(3-Chloro-4-aminobenzenesulfonyl)-piperazine.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Aplicaciones Científicas De Investigación
1-(3-Chloro-4-nitro-benzenesulfonyl)-piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-4-nitro-benzenesulfonyl)-piperazine is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The compound’s nitro group may play a crucial role in its activity, potentially undergoing bioreduction to form reactive intermediates that interact with cellular components.
Comparación Con Compuestos Similares
- 1-(3-Chloro-4-nitrobenzenesulfonyl)-piperidine
- 1-(3-Chloro-4-nitrobenzenesulfonyl)-morpholine
- 1-(3-Chloro-4-nitrobenzenesulfonyl)-azepane
Comparison: 1-(3-Chloro-4-nitro-benzenesulfonyl)-piperazine is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties compared to its analogs. The piperazine ring’s flexibility and ability to form hydrogen bonds make it a valuable scaffold in medicinal chemistry.
Propiedades
Fórmula molecular |
C10H12ClN3O4S |
|---|---|
Peso molecular |
305.74 g/mol |
Nombre IUPAC |
1-(3-chloro-4-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C10H12ClN3O4S/c11-9-7-8(1-2-10(9)14(15)16)19(17,18)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 |
Clave InChI |
OQMOBVXDUNKVFT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


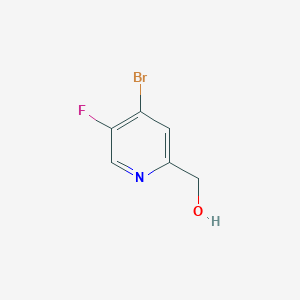


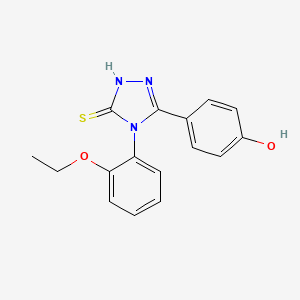
![tert-Butyl 1,1-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B15053115.png)
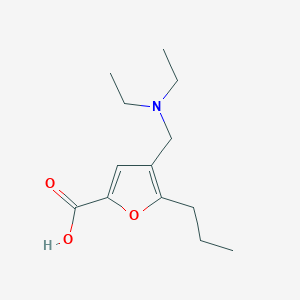
![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine](/img/structure/B15053119.png)

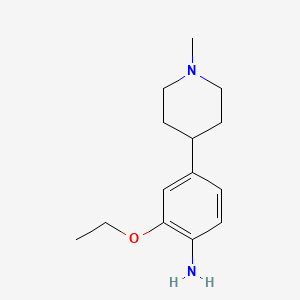

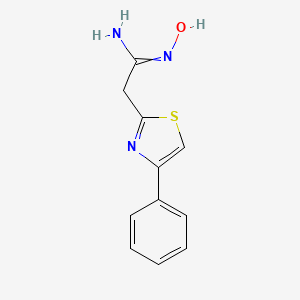
![Furan-2-yl(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B15053159.png)
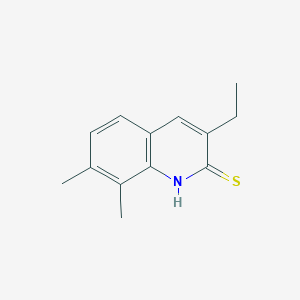
![Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B15053162.png)
